molecular formula C17H13Cl2N3O2S B2868238 N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide CAS No. 476460-02-3

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Cat. No.: B2868238
CAS No.: 476460-02-3
M. Wt: 394.27
InChI Key: REVJCBCSZLFNSJ-UHFFFAOYSA-N
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Description

N-(5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a synthetic small molecule based on a 1,3,4-thiadiazole core, a scaffold recognized for its significant pharmacological potential. The structure incorporates a 2,4-dichlorophenyl substituent and a 2-ethoxybenzamide group, which are common in the design of bioactive compounds. The 1,3,4-thiadiazole nucleus is a privileged structure in medicinal chemistry, and derivatives based on this scaffold have been investigated for a range of biological activities, including potential anticancer properties . Some compounds featuring this core have been identified as capable of binding to specific viral transcription complexes, such as the HIV Tat-TAR complex, suggesting a potential application in virology research as latency-reversing agents . The presence of the dichlorophenyl moiety is a frequent structural feature used to modulate the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets. This product is intended for research and development purposes in laboratory settings only. It is strictly for in vitro studies and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-24-14-6-4-3-5-12(14)15(23)20-17-22-21-16(25-17)11-8-7-10(18)9-13(11)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVJCBCSZLFNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form the intermediate 2,4-dichlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-ethoxybenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Benzamide Substituent Thiadiazole Substituent Molecular Weight Key Features/Activities References
Target Compound 2-Ethoxy 5-(2,4-Dichlorophenyl) 396.31* Structural scaffold for agrochemical design
2-Methoxy-N-[5-(2-Methoxyphenyl)-Thiadiazolyl] 2-Methoxy 5-(2-Methoxyphenyl) 355.38 Insecticidal, fungicidal activity
2-Bromo-N-[5-(2,4-Dichlorophenyl)-Thiadiazolyl] 2-Bromo 5-(2,4-Dichlorophenyl) 440.13 Screening compound for bioactivity studies
N-[5-(2,4-Dichlorophenyl)-Thiadiazolyl]-3-Methylbenzamide 3-Methyl 5-(2,4-Dichlorophenyl) 364.25 Structural analog with unoptimized activity
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide 2,4-Difluoro 5-Chloro-1,3-thiazole** 284.68 PFOR enzyme inhibition

Molecular weight calculated from formula C₁₆H₁₁Cl₂N₃O₂S. *Note: Thiazole vs. thiadiazole core.

Key Observations:

Bromine substitution at the benzamide’s 2-position () introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding or metabolic stability .

Chlorophenyl vs. Methoxyphenyl :

  • The 2,4-dichlorophenyl group in the target compound and its analogs (e.g., 2-bromo derivative) is associated with agrochemical applications, as seen in related herbicides like sulfentrazone () .
  • Methoxyphenyl-substituted analogs () exhibit insecticidal activity, suggesting that electron-donating groups favor pesticidal effects .

Crystallographic Data:

  • Thiadiazole-benzamide derivatives often form intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) that influence packing and stability. For example, ’s compound exhibits N–H⋯O hydrogen bonding, critical for crystal cohesion .

Biological Activity

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H14Cl2N4OS
Molecular Weight 368.21 g/mol
LogP 4.9536
Polar Surface Area 46.603 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

The structural formula indicates the presence of a thiadiazole ring and an ethoxybenzamide moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and disruption of cellular processes. It is known to inhibit certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound's interaction with molecular targets can significantly impact various signaling pathways related to cell proliferation and survival.

Antimicrobial and Antifungal Properties

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus . While specific data on this compound's antifungal activity is limited, its structural analogs have shown promising results.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, compounds within the thiadiazole class have been tested against liver and breast cancer cell lines, showing significant cytotoxic effects . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through multiple pathways.

Case Studies

  • Anticancer Studies : In one study focusing on the anticancer activity of thiadiazole derivatives, a series of compounds were evaluated against various cancer cell lines. The results indicated that certain modifications in the structure led to enhanced potency against breast cancer cells .
  • Antimicrobial Efficacy : A comparative study on similar thiadiazole derivatives highlighted their broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans . Although direct studies on this compound are needed for definitive conclusions, these findings suggest a potential for similar efficacy.

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